Welcome to the BenchChem Online Store!
molecular formula C12H16O4 B3032323 Dimethyl 4,5-dimethyl-1,4-cyclohexadiene-1,2-dicarboxylate CAS No. 14309-24-1

Dimethyl 4,5-dimethyl-1,4-cyclohexadiene-1,2-dicarboxylate

Cat. No. B3032323
M. Wt: 224.25 g/mol
InChI Key: CVFAUXQYWPECKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05464873

Procedure details

2,3-dimethylbutadiene (9.84 g, 0.12 mol) and dimethyl acetylenedicarboxylate (14.29, 0.1 mol) were stirred together in water (50 ml) at 60° C. for 24 hours. The emulsion was cooled to room temperature and filtered. The filtered solid was recrystallised from diethyl ether to give the title compound In 78% yield. N.m.r: δH (90 MHz, CDCl3) 3.70 (s,6H), 1.71 ppm (s,6H)
Quantity
9.84 g
Type
reactant
Reaction Step One
Quantity
0.1 mol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
78%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:4]([CH3:6])=[CH2:5])=[CH2:3].[C:7]([C:13]([O:15][CH3:16])=[O:14])#[C:8][C:9]([O:11][CH3:12])=[O:10]>O>[CH3:3][C:2]1[CH2:1][C:7]([C:13]([O:15][CH3:16])=[O:14])=[C:8]([C:9]([O:11][CH3:12])=[O:10])[CH2:5][C:4]=1[CH3:6]

Inputs

Step One
Name
Quantity
9.84 g
Type
reactant
Smiles
CC(=C)C(=C)C
Name
Quantity
0.1 mol
Type
reactant
Smiles
C(#CC(=O)OC)C(=O)OC
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The filtered solid was recrystallised from diethyl ether

Outcomes

Product
Name
Type
product
Smiles
CC=1CC(=C(CC1C)C(=O)OC)C(=O)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.